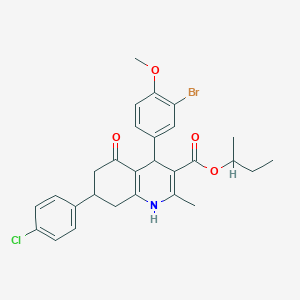![molecular formula C17H23N3O4S B4970566 1-(methylsulfonyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4970566.png)
1-(methylsulfonyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(methylsulfonyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide, commonly known as MSOP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MSOP is a piperidine derivative that has been shown to exhibit promising results in various preclinical studies.
作用機序
The exact mechanism of action of MSOP is not fully understood. However, it is believed that MSOP exerts its therapeutic effects by modulating various signaling pathways in the body. MSOP has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. MSOP has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
MSOP has been shown to have several biochemical and physiological effects in the body. In preclinical studies, MSOP has been shown to improve cognitive function in animal models of Alzheimer's disease. MSOP has also been shown to reduce inflammation and oxidative stress in various disease models. In addition, MSOP has been shown to have anti-tumor effects in several cancer cell lines.
実験室実験の利点と制限
One of the major advantages of MSOP is its potential therapeutic applications in various diseases. MSOP has been shown to have neuroprotective effects, reduce inflammation and oxidative stress, and inhibit the growth of cancer cells. However, one of the limitations of MSOP is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for MSOP research. One potential avenue is the development of MSOP derivatives with improved solubility and bioavailability. Another potential direction is the investigation of MSOP in combination with other therapeutic agents for the treatment of various diseases. Furthermore, the mechanism of action of MSOP needs to be further elucidated to fully understand its therapeutic potential.
合成法
The synthesis of MSOP involves a multi-step process that starts with the reaction of piperidine with 3-(2-oxo-1-pyrrolidinyl)phenylamine to form the intermediate product. The intermediate product is then treated with methylsulfonyl chloride to produce MSOP. The overall yield of this synthesis method is around 50%.
科学的研究の応用
MSOP has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, MSOP has been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain. MSOP has also been shown to have neuroprotective effects in Parkinson's disease by reducing oxidative stress and inflammation. In cancer, MSOP has been shown to inhibit the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest.
特性
IUPAC Name |
1-methylsulfonyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-25(23,24)19-10-7-13(8-11-19)17(22)18-14-4-2-5-15(12-14)20-9-3-6-16(20)21/h2,4-5,12-13H,3,6-11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRDBBFYAAMPAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

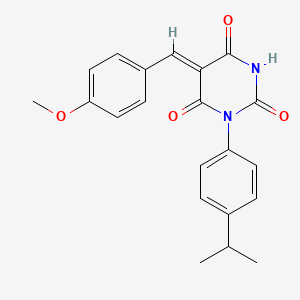
![ethyl 2-({[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4970503.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-(2-methoxyethyl)-N-methylbenzamide](/img/structure/B4970510.png)
![2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide](/img/structure/B4970541.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B4970553.png)
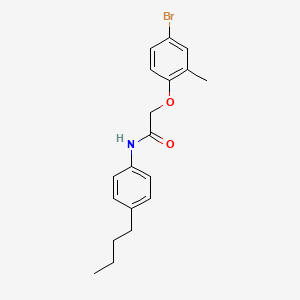
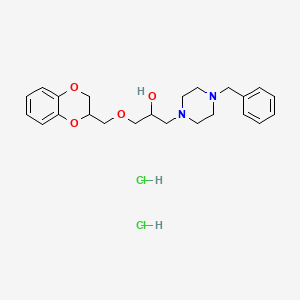
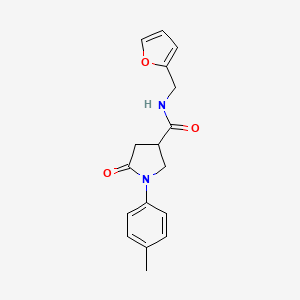
![ethyl 5-hydroxy-1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B4970571.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-5-bromo-2-methoxybenzamide](/img/structure/B4970572.png)

